N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16568215
InChI: InChI=1S/C21H30N6.ClH/c1-2-3-8-17-9-11-18(12-10-17)22-19-23-20(26-13-4-5-14-26)25-21(24-19)27-15-6-7-16-27;/h9-12H,2-8,13-16H2,1H3,(H,22,23,24,25);1H
SMILES:
Molecular Formula: C21H31ClN6
Molecular Weight: 403.0 g/mol

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

CAS No.:

Cat. No.: VC16568215

Molecular Formula: C21H31ClN6

Molecular Weight: 403.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride -

Specification

Molecular Formula C21H31ClN6
Molecular Weight 403.0 g/mol
IUPAC Name N-(4-butylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Standard InChI InChI=1S/C21H30N6.ClH/c1-2-3-8-17-9-11-18(12-10-17)22-19-23-20(26-13-4-5-14-26)25-21(24-19)27-15-6-7-16-27;/h9-12H,2-8,13-16H2,1H3,(H,22,23,24,25);1H
Standard InChI Key XPSYUHWUBVHLEB-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl

Introduction

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that has garnered significant attention in the scientific community due to its unique molecular structure and potential applications in medicinal chemistry and material science. This compound features a triazine core with pyrrolidine substituents, which are crucial for its reactivity and biological interactions.

Molecular Characteristics

  • Molecular Formula: C21H31ClN6

  • Molecular Weight: Approximately 403.0 g/mol .

  • CAS Number: 1179437-49-0 .

Chemical Reactions

This compound can participate in various chemical reactions, including nucleophilic substitutions, which are influenced by the electronic properties of the substituents on the triazine ring. These properties can either enhance or inhibit its ability to undergo chemical transformations.

Potential Applications

N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is of interest for its potential therapeutic applications. Compounds with similar structures have been shown to modulate kinase activity, affecting processes such as cell proliferation and apoptosis. This suggests that it may have applications in treating diseases like cancer.

Biological Activity

The mechanism of action for this compound likely involves interaction with specific biological targets, such as protein kinases or other enzymes involved in cellular signaling pathways. Patents like EP1664128B1 and WO2006081230A2 describe derivatives of triazine compounds with biological activities, including protein kinase inhibition.

Stability and Environmental Factors

The stability of N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride may be influenced by environmental factors such as pH and temperature. Understanding its degradation pathways is crucial for effective application in scientific research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator